molecular formula C5H9ClN4 B1417828 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride CAS No. 1208673-90-8

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B1417828
CAS No.: 1208673-90-8
M. Wt: 160.6 g/mol
InChI Key: RKGJISBIZBSNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 4H,5H,6H,7H-Triazolo[1,5-a]pyrimidine Hydrochloride

Historical Context and Development of Tetrahydrotriazolopyrimidines

The first synthesis of 1,2,4-triazolo[1,5-a]pyrimidine was reported in 1909 by Bulow and Haas. Early studies focused on its structural characterization, but the hydrochloride derivative emerged later as a research priority due to its enhanced solubility and stability. Natural occurrences include isolation from marine Streptomyces species and plants like Polygonatum odoratum. Modern interest intensified with the discovery of its role in purine bioisostery and applications in drug design.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the fused heterocyclic class, combining a triazole (five-membered ring with three nitrogen atoms) and pyrimidine (six-membered ring with two nitrogen atoms). Its bicyclic structure is characterized by:

  • Triazole ring : Positions 1, 2, and 4 occupied by nitrogen atoms.
  • Pyrimidine ring : Positions 1 and 3 occupied by nitrogen atoms.
  • Fusion : Shared carbon atoms between the two rings.

The hydrochloride form introduces a chloride ion, enhancing ionic interactions and solubility in aqueous systems.

Table 1: Isomers of Triazolopyrimidines
Isomer Name Structural Features Stability
Triazolo[1,5-a]pyrimidine Most stable; fused at 1 and 5 positions High
Triazolo[1,5-a]pyrimidine Alternative fusion pattern Moderate
Other isomers Varied fusion positions Low to moderate

Position in the Family of Triazolopyrimidine Derivatives

The hydrochloride derivative occupies a distinct position within the triazolopyrimidine family, characterized by:

  • Tetrahydro configuration : Partial saturation of the pyrimidine ring.
  • Substituent diversity : Potential for functionalization at positions 2, 5, 6, or 7 to modulate biological activity.
  • Comparative reactivity : Enhanced electrophilicity at C-7 due to the triazole ring’s electron

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h4H,1-3H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGJISBIZBSNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NN2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208673-90-8
Record name 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of the 1,2,4-Triazole Intermediate

The initial step involves synthesizing a substituted 1,2,4-triazole derivative, typically starting from aminoguanidine carbonate and γ-butyrolactone. The process is conducted under reflux in pyridine, yielding a 1,2,4-triazole compound with a hydroxyl group at the 7-position. This intermediate is characterized by its stability and reactivity for subsequent cyclization.

Reaction Conditions:

  • Reagents: Aminoguanidine carbonate, γ-butyrolactone, pyridine
  • Temperature: Reflux (~80°C)
  • Yield: Approximately 40%

Cyclocondensation to Form the Pyrimidine Ring

The 1,2,4-triazole intermediate undergoes condensation with ethyl acetoacetate in acetic acid under reflux, producing a mixture of 5-alkyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylates. These intermediates are then hydrolyzed with ammonia/methanol to yield the corresponding carboxylic acids, which are subsequently chlorinated using phosphorus oxychloride to produce the key chlorinated intermediates.

Reaction Conditions:

  • Reflux in acetic acid for 30 hours
  • Hydrolysis with ammonia/methanol
  • Chlorination with phosphorus oxychloride at elevated temperatures (~80°C)

Functionalization at Specific Positions

Chlorination and Displacement

The chlorinated intermediates serve as versatile precursors for nucleophilic substitution. Displacement of the chloro group with various amines (e.g., aniline derivatives) under reflux in isopropanol yields amino-substituted derivatives, which are crucial for further modifications.

Introduction of Side Chains

The amino derivatives are then subjected to alkylation with suitable alkyl halides, such as (furan-2-yl)methanethiol derivatives, in the presence of sodium hydride (NaH) in dry DMF. This step introduces side chains like (furan-2-yl)methylthio groups, which are essential for biological activity.

Final Acidification and Hydrochloride Salt Formation

The synthesized heterocyclic compounds are then converted into their hydrochloride salts by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or methanol, under controlled conditions. This step ensures the compound's stability and enhances its solubility for biological testing.

Reaction Conditions:

  • Acid treatment with HCl gas or aqueous HCl
  • Solvent: Ethanol or methanol
  • Temperature: Room temperature or slight heating

Purification and Characterization

Purification is achieved through recrystallization from suitable solvents, such as ethanol or methanol, and chromatographic techniques if necessary. Characterization involves IR, NMR, MS, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Purpose Yield/Notes
1 Aminoguanidine carbonate + γ-butyrolactone Reflux in pyridine Synthesis of 1,2,4-triazole intermediate ~40% yield
2 Ethyl acetoacetate + acetic acid Reflux Cyclocondensation to form heterocycle Mixture of products
3 Ammonia/methanol Room temp Hydrolysis of esters High yield (~88%)
4 Phosphorus oxychloride Reflux Chlorination to chlorides ~94% yield
5 Aniline derivatives Reflux in isopropanol Nucleophilic substitution 87-93% yields
6 (Furan-2-yl)methanethiol + NaH Dry DMF, room temp Alkylation of amino intermediates 45-80% yields
7 Hydrochloric acid Room temp Salt formation Quantitative conversion

Research Findings and Notes

  • Versatility of the synthesis: The methods allow for a wide variety of substitutions at different positions, enabling the tailoring of biological activity.
  • Reaction efficiency: The key steps such as chlorination and nucleophilic substitution exhibit high yields, making the process suitable for scale-up.
  • Structural confirmation: All intermediates and final products are confirmed via IR, NMR, MS, and elemental analysis, ensuring structural integrity.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential bioactivity .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable candidate for drug development.

Anticancer Activity

Research indicates that derivatives of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine show significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines by targeting specific enzymes involved in tumor progression.

CompoundCancer TypeIC (µM)Reference
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidineA549 (Lung)12.5
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivativeMCF-7 (Breast)8.0

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Notably, it shows activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.

EnzymeInhibition TypeIC (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of derivatives of this compound against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is highly versatile, with substituent variations significantly altering physicochemical properties and biological activities. Below is a detailed comparison with structurally related compounds:

Structural and Functional Analogues

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride (1208673-90-8) Hydrochloride salt, saturated H atoms C₅H₆ClN₅ 187.6 Enhanced solubility; pharmaceutical lead
6-Chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (1378849-61-6) 6-Cl, ketone group C₅H₃ClN₄O 170.56 Herbicidal intermediate; crystalline solid
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (4b) 5,7-diCH₃ C₇H₉N₅ 163.18 Herbicidal activity (sulfonamide synthesis)
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (24415-66-5) 7-Cl, 5-CH₃ C₆H₅ClN₄ 168.58 High density (1.59 g/cm³); agrochemical precursor
Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (863909-77-7) 6-COOEt C₇H₁₀N₄O₂ 182.18 Ester derivative; synthetic intermediate

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than non-ionic analogues (e.g., methyl or chloro derivatives).
  • Thermal Stability : Chlorinated derivatives (e.g., 7-Chloro-5-methyl) show higher melting points (>190°C) due to increased molecular rigidity .

Research Findings and Trends

  • Herbicidal Activity : Sulfonamide derivatives of triazolopyrimidines (e.g., 5,7-dimethyl) demonstrate potent ALS inhibition, with IC₅₀ values comparable to commercial herbicides like chlorsulfuron .
  • Antimicrobial and Antifungal Potential: Compounds like 6-benzyl-5-chloro-triazolopyrimidin-7-one (CAS: MW5) exhibit inhibitory effects against plant pathogens such as Fusarium graminearum .
  • Drug Design : The introduction of [1,2,4]triazolo[1,5-a]pyrimidine fragments into troxipide derivatives has yielded candidates with improved anti-inflammatory and anticancer profiles .

Biological Activity

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiviral and antimicrobial activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the triazolo[1,5-a]pyrimidine class and features a fused ring system that is crucial for its biological activity. The molecular formula is C7H8N4C_7H_8N_4 with a molecular weight of approximately 180.16 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Antiviral Properties

Recent studies have highlighted the antiviral potential of derivatives of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. For instance:

  • Inhibition of Influenza A Virus : A study demonstrated that certain derivatives effectively inhibited the PA-PB1 interaction in the influenza A virus polymerase complex. Compounds derived from this scaffold showed IC50 values ranging from 3.3 μM to 28 μM against PA-PB1 interaction and exhibited EC50 values for antiviral activity ranging from 5 μM to 25 μM in MDCK cells without significant cytotoxicity .
  • Mechanism of Action : The mechanism involves disrupting protein-protein interactions essential for viral replication. Computational studies suggested that hydrophobic interactions and hydrogen bonding play critical roles in binding affinity .

Antimicrobial Activity

The antimicrobial properties of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been investigated:

  • Broad-Spectrum Activity : Compounds have shown effectiveness against various bacterial strains. For example, studies indicated that modifications to the triazolo-pyrimidine structure could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Case Study : One specific derivative exhibited an MIC (Minimum Inhibitory Concentration) of 16 μg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives:

CompoundModificationBiological ActivityIC50/EC50
Compound 3Cycloheptathiophene moietyAnti-flu activityIC50 = 12 μM
Compound 4Phenyl ring substitutionEnhanced antiviral activityEC50 = 5-14 μM
Compound 12Thienopyridine corePotent PA-PB1 inhibitorIC50 = 3.3 μM

Q & A

Q. What are the common synthetic routes for preparing 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, the synthesis of ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate employs TMDP (trimethylenediphosphine) as a catalyst in a water-ethanol solvent system (1:1 v/v) under reflux. Key parameters include temperature control (80–100°C) and reaction monitoring via TLC . Alternative routes involve copper-catalyzed cyclization of ethynylpyridine precursors with azides, optimized for regioselectivity .

Q. How are NMR and X-ray crystallography employed in characterizing triazolopyrimidine derivatives?

  • Methodological Answer : 1H/13C NMR at 400 MHz resolves tautomeric equilibria and substituent effects. For example, ethyl carboxylate derivatives show characteristic shifts at δ 1.2–1.4 ppm (CH3) and δ 4.1–4.3 ppm (CH2) . X-ray crystallography (e.g., monoclinic P21/c space group) confirms molecular packing and hydrogen-bonding networks, as seen in 4,7-phenanthrolinium perchlorate cocrystals, with unit cell parameters (a=8.6082 Å, β=104.609°) .

Q. What are the typical reaction pathways for functionalizing the triazolopyrimidine core?

  • Methodological Answer : The ethynyl group undergoes Sonogashira coupling for aryl/alkyl substitutions, while the triazole ring participates in Huisgen cycloaddition with azides. Oxidation of the ethynyl group (e.g., with KMnO4) yields carbonyl derivatives, and nucleophilic substitution at the pyrimidine ring is achieved using NaH/DMF as a base-solvent system .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved across different protocols?

  • Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For instance, TMDP in water-ethanol (1:1 v/v) achieves 85–92% yields , whereas DMF-based systems with CuI show reduced yields (~65%) due to side reactions. Systematic optimization via DoE (Design of Experiments) can isolate critical variables (e.g., solvent ratio, temperature gradients) .

Q. What mechanistic insights explain the regioselectivity of triazole ring formation?

  • Methodological Answer : DFT studies reveal that copper-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioselectivity due to π-π stacking between the pyrimidine ring and copper-azide intermediates. Kinetic control under low-temperature conditions (<60°C) further stabilizes the transition state .

Q. How do computational methods predict substituent effects on bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzyme targets (e.g., antimicrobial enzymes). For example, ethynyl-substituted derivatives show higher binding affinity (ΔG = −9.2 kcal/mol) to E. coli DHFR compared to methyl analogs, attributed to enhanced π-π interactions .

Q. What strategies optimize crystallization for structural analysis of hygroscopic derivatives?

  • Methodological Answer : Slow evaporation in DMSO/water (3:1) at 4°C minimizes hydrate formation. For unstable salts (e.g., hydrochloride), counterion exchange (e.g., perchlorate) improves crystal lattice stability, as demonstrated in phenanthrolinium cocrystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 2
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.